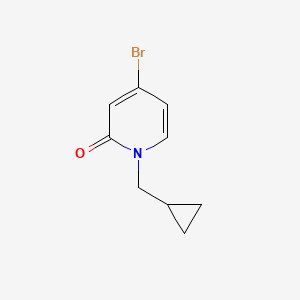

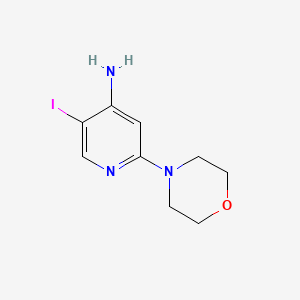

5-Iodo-2-morpholinopyridin-4-amine

Vue d'ensemble

Description

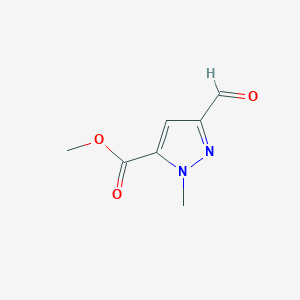

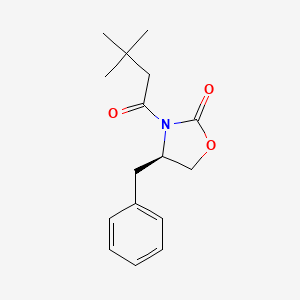

“5-Iodo-2-morpholinopyridin-4-amine” is a chemical compound with the molecular formula C9H12IN3O . It’s not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of compounds similar to “5-Iodo-2-morpholinopyridin-4-amine” has been reported in scientific literature. For instance, a study reported the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp . Another study discussed the design, synthesis, and biological evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) derivatives as novel DHFR inhibitors against Staphylococcus aureus .Applications De Recherche Scientifique

Functionalization and Catalytic Reactions

5-Iodo-2-morpholinopyridin-4-amine and related compounds are involved in various functionalization and catalytic reactions, demonstrating their utility in synthetic chemistry. For instance, aminocarbonylation reactions, facilitated by palladium catalysis, have been performed using iodo- and dibromo-pyridazinones, where the iodo derivative showed complete conversion and high yields. This process highlights the reactivity and potential of iodo derivatives in creating complex amide structures, a key step in synthesizing various pharmacologically relevant compounds (Takács et al., 2012).

Spin Labeling for Structural Determination

Spin labeling combined with electron paramagnetic resonance (EPR) and molecular dynamics (MD) simulations is an innovative approach for determining structures within RNA systems. Compounds such as 5-iodo-uridine and 5-iodo-cytidine have been utilized to introduce spin labels into RNA, facilitating the measurement of intramolecular distances. This technique enhances our understanding of RNA structures and interactions, crucial for developing RNA-targeted therapeutics and studying RNA's role in various biological processes (Piton et al., 2007).

Synthesis of Nucleobase-Functionalized Morpholino-Modified Nucleosides

The synthesis of morpholino-modified nucleoside analogues demonstrates the adaptability of iodo and bromo derivatives in nucleoside modification. These analogues are vital in developmental biology and potentially in designing antisense therapies targeting specific mRNA sequences. The process employs palladium-mediated cross-coupling reactions, highlighting the compound's role in creating modified nucleosides that can be utilized in genetic studies and therapeutic applications (Nandi et al., 2013).

Photophysical Studies and Fluorophore Development

The development of highly emissive fluorophores for both solution and solid-state applications showcases the potential of 5-iodo-2-morpholinopyridin-4-amine derivatives in materials science. These compounds exhibit significant fluorescence quantum yields, making them excellent candidates for use in imaging, sensing, and light-emitting devices. The study of their photophysical properties provides insights into the design of novel luminescent materials (Hagimori et al., 2019).

Ligand Development for Nicotinic Acetylcholine Receptors

5-Iodo-A-85380, a derivative closely related to 5-Iodo-2-morpholinopyridin-4-amine, has been identified as a selective ligand for α4β2 nicotinic acetylcholine receptors (nAChRs), important in neurological research and potential therapeutic applications. Its high affinity and selectivity for α4β2 nAChRs, coupled with low toxicity and rapid brain penetration, make it an excellent tool for in vivo imaging of these receptors, contributing to our understanding of neurobiological processes and aiding in the development of treatments for neurological disorders (Mukhin et al., 2000).

Propriétés

IUPAC Name |

5-iodo-2-morpholin-4-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN3O/c10-7-6-12-9(5-8(7)11)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOGKCUBUBOJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C(=C2)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B1397131.png)

![6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1397136.png)